molecular formula C10H22N2 B039732 (2S,5S)-2,5-BIS(ISOPROPYL)PIPERAZINE CAS No. 114409-91-5

(2S,5S)-2,5-BIS(ISOPROPYL)PIPERAZINE

Cat. No.: B039732
CAS No.: 114409-91-5
M. Wt: 170.3 g/mol
InChI Key: DQGHKEGZZQBHHA-NXEZZACHSA-N
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Description

Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) typically involves the reaction of piperazine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of hydrogen atoms with isopropyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the production process, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI).

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

Piperazine, 2,5-bis(1-methylethyl)-, (2S-cis)-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological systems and as a potential ligand for binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Properties

IUPAC Name

(2S,5S)-2,5-di(propan-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGHKEGZZQBHHA-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC(CN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN[C@H](CN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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